chemical and physical properties of methyl methyl(phenyl)carbamodithioate
chemical and physical properties of methyl methyl(phenyl)carbamodithioate
Foreword
The field of organic sulfur chemistry presents a vast landscape of compounds with diverse and often underexplored properties. Among these, dithiocarbamates stand out for their unique electronic characteristics and their utility as versatile ligands in coordination chemistry and materials science. This technical guide focuses on a specific, yet intriguing member of this family: methyl methyl(phenyl)carbamodithioate. While its direct applications are not yet widely documented, its structural features suggest a rich potential. This document aims to provide a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and an exploration of its expected analytical characteristics. By synthesizing information from related compounds and established chemical principles, this guide serves as a foundational resource for researchers and professionals in drug development and materials science, encouraging further investigation into this promising molecule.
Molecular Structure and Identification
Methyl methyl(phenyl)carbamodithioate, systematically named methyl N-methyl-N-phenylcarbamodithioate, is a dithiocarbamate ester. The core of its structure is the carbamodithioate group (-S-C(=S)-N<). In this specific molecule, a methyl group is attached to the ester sulfur atom, and both a methyl and a phenyl group are attached to the nitrogen atom.
It is crucial to distinguish this compound from its isomer, methyl N-phenylcarbamodithioate (CAS 701-73-5), where the nitrogen atom is bonded to a phenyl group and a hydrogen, not a second methyl group. This seemingly minor difference in structure can lead to significant variations in physical and chemical properties, including reactivity, solubility, and biological activity.
Key Structural Features:
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Dithiocarbamate Core: The -NC(=S)S- moiety is the functional heart of the molecule, responsible for its chelating properties and characteristic reactivity.
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N-Substitution: The presence of both a methyl and a phenyl group on the nitrogen atom influences the steric and electronic environment around the dithiocarbamate core.
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S-Methyl Ester: The methyl group on the sulfur atom completes the ester functionality.
Physicochemical Properties
| Property | Predicted/Estimated Value | Basis for Estimation |
| Molecular Formula | C9H11NS2 | Based on the chemical structure. |
| Molecular Weight | 197.32 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow solid or oil at room temperature. | Dithiocarbamates are often crystalline solids. The presence of the phenyl and methyl groups may result in a lower melting point compared to more symmetrical analogues. |
| Melting Point | Not determined. | Expected to be a low to moderate melting solid. |
| Boiling Point | Not determined. | Likely to decompose at higher temperatures, a common characteristic of dithiocarbamates. |
| Solubility | Expected to be soluble in organic solvents (e.g., chloroform, dichloromethane, acetone) and insoluble in water. | The nonpolar phenyl group and the overall organic nature of the molecule suggest poor water solubility. |
| Density | Not determined. | - |
Synthesis of Methyl Methyl(Phenyl)carbamodithioate
The synthesis of methyl methyl(phenyl)carbamodithioate can be achieved through a two-step process. The first step involves the formation of the corresponding dithiocarbamate salt, sodium N-methyl-N-phenyl dithiocarbamate, from N-methylaniline and carbon disulfide in the presence of a base. The second step is the S-alkylation of this salt with a methylating agent.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including clear indicators of reaction progress and purity at each stage.
Step 1: Synthesis of Sodium N-methyl-N-phenyl dithiocarbamate [1]
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Rationale: This step creates the nucleophilic dithiocarbamate anion, which is the key intermediate for the subsequent esterification. The use of a strong base like sodium hydroxide is essential to deprotonate the N-methylaniline, facilitating its reaction with carbon disulfide. The reaction is conducted at low temperatures to minimize side reactions and the decomposition of the dithiocarbamate product.
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Methodology:
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In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of distilled water.
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Cool the solution to between 2-4°C in an ice-salt bath.
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Slowly add 21.4 g (0.2 mol) of N-methylaniline to the cooled sodium hydroxide solution with vigorous stirring.
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Continue stirring and slowly add 15.2 g (0.2 mol) of carbon disulfide dropwise over a period of 30-45 minutes, ensuring the temperature remains below 10°C.
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After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours. A yellowish-white precipitate should form.
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Filter the solid product using a Büchner funnel and wash it with two small portions of cold diethyl ether to remove any unreacted starting materials.
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Recrystallize the crude product from a minimal amount of hot acetone to yield pure sodium N-methyl-N-phenyl dithiocarbamate as a crystalline solid.
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Dry the product in a vacuum desiccator.
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Step 2: Synthesis of Methyl N-methyl-N-phenylcarbamodithioate
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Rationale: This is a standard S-alkylation reaction. The dithiocarbamate anion is a soft nucleophile and readily attacks the electrophilic methyl group of a methylating agent like methyl iodide. The reaction is typically fast and proceeds at room temperature.
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Methodology:
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In a 100 mL round-bottom flask, dissolve the dried sodium N-methyl-N-phenyl dithiocarbamate (0.1 mol) from Step 1 in 50 mL of acetone.
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With stirring, add a stoichiometric amount of methyl iodide (14.2 g, 0.1 mol) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, a precipitate of sodium iodide will have formed.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Resuspend the residue in a mixture of water and dichloromethane.
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Separate the organic layer, and wash it with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl N-methyl-N-phenylcarbamodithioate.
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The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Synthesis Workflow Diagram
Caption: Synthesis workflow for methyl N-methyl-N-phenylcarbamodithioate.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized methyl N-methyl-N-phenylcarbamodithioate. The following techniques are recommended:
Spectroscopic Methods
4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
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Rationale: FTIR spectroscopy is used to identify the key functional groups present in the molecule. The dithiocarbamate moiety has several characteristic vibrational modes.
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Expected Absorptions:
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ν(C-N): A strong band is expected in the region of 1480-1520 cm⁻¹. This band has some double-bond character due to resonance, placing it at a higher frequency than a typical C-N single bond.
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ν(C=S): A strong absorption is expected around 950-1050 cm⁻¹.
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Aromatic C-H stretch: Peaks will be observed above 3000 cm⁻¹.
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Aliphatic C-H stretch: Peaks will be observed just below 3000 cm⁻¹.
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Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
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4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR (Proton NMR):
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Phenyl protons: A multiplet in the region of 7.2-7.6 ppm, integrating to 5 protons.
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N-Methyl protons: A singlet at approximately 3.4-3.7 ppm, integrating to 3 protons. The exact chemical shift will be influenced by the electronic effects of the dithiocarbamate group.
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S-Methyl protons: A singlet at approximately 2.5-2.8 ppm, integrating to 3 protons. This signal is expected to be further upfield compared to the N-methyl protons due to the shielding effect of the sulfur atom.
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¹³C NMR (Carbon-13 NMR):
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C=S carbon: A signal in the downfield region, typically around 190-210 ppm.
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Aromatic carbons: Multiple signals in the 125-145 ppm range.
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N-Methyl carbon: A signal around 40-45 ppm.
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S-Methyl carbon: A signal further upfield, around 15-20 ppm.
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4.1.3. Mass Spectrometry (MS)
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Rationale: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Expected Results:
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Molecular Ion (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.
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Major Fragments:
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Loss of the S-methyl group (-SCH₃) leading to a fragment at m/z = 150.
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Cleavage of the C-S bond to give the N-methyl-N-phenylthiocarbamoyl cation [C₆H₅N(CH₃)CS]⁺ at m/z = 150.
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The phenyl cation [C₆H₅]⁺ at m/z = 77 is also a likely fragment.
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For comparison, the mass spectrum of the isomer, methyl N-phenylcarbamodithioate, shows a prominent molecular ion peak at m/z 183 and a base peak at m/z 135, corresponding to the loss of the SCH₃ group.[2]
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of methyl methyl(phenyl)carbamodithioate.
Reactivity and Potential Applications
While specific applications for methyl methyl(phenyl)carbamodithioate have not been extensively reported, its chemical structure allows for predictions of its reactivity and potential uses.
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Coordination Chemistry: Dithiocarbamates are excellent ligands for a wide range of metal ions, forming stable complexes. The bidentate coordination through the two sulfur atoms is a hallmark of their chemistry. The N-methyl-N-phenyl substitution provides a specific steric and electronic profile that could lead to complexes with unique catalytic or material properties.
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Organic Synthesis: The dithiocarbamate group can be used as a protecting group or can be transformed into other functional groups. The reactivity of the C=S double bond and the lability of the S-methyl group can be exploited in various organic transformations.
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Materials Science: Metal-dithiocarbamate complexes have been investigated for applications as single-source precursors for the synthesis of metal sulfide nanoparticles and thin films. The specific substitution on the dithiocarbamate ligand can influence the decomposition pathway and the properties of the resulting nanomaterials.
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Biological Activity: Many dithiocarbamate derivatives exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific activity is highly dependent on the substitution pattern. Further research would be needed to explore any potential biological applications of this compound.
Safety and Handling
No specific toxicological data for methyl methyl(phenyl)carbamodithioate is available. Therefore, it should be handled with the standard precautions for a novel chemical compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated area or a chemical fume hood.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl methyl(phenyl)carbamodithioate represents an interesting target for chemical synthesis and characterization. While it remains a relatively unexplored compound, its synthesis is achievable through a straightforward two-step process. Its predicted physicochemical and spectroscopic properties, based on the well-established chemistry of dithiocarbamates, provide a solid foundation for its identification and purification. The potential applications of this molecule, particularly in coordination chemistry and materials science, warrant further investigation. This technical guide provides the necessary foundational knowledge for researchers to begin exploring the properties and potential of methyl methyl(phenyl)carbamodithioate.
References
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Ekennia, A. C., Onwudiwe, D. C., Ume, C., & Ebenso, E. E. (2015). Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. Bioinorganic Chemistry and Applications, 2015, 913424. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3032344, Methyl N-phenylcarbamodithioate. Retrieved from [Link].
